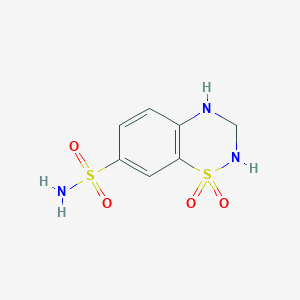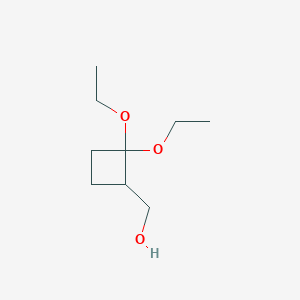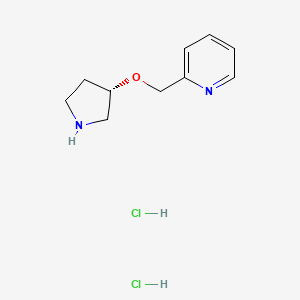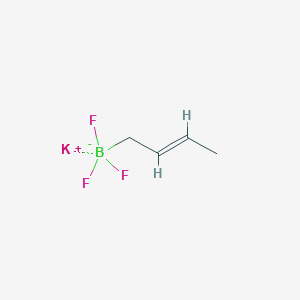
Plazinemdor
概要
準備方法
プラジネムドールは、ヘテロ芳香族化合物を含む一連の化学反応によって合成されます。合成経路には、中間体の調製と、それらを最終生成物に変換することが含まれます。反応条件は通常、ジメチルスルホキシド(DMSO)などの溶媒と、反応を促進するための触媒の使用を含みます。 プラジネムドールの工業生産方法には、これらの合成経路をスケールアップして、高純度レベルを維持しながら、より大量の化合物を生産することが含まれます .
化学反応の分析
プラジネムドールは、次のようなさまざまな種類の化学反応を受けます。
酸化: プラジネムドールは、特定の条件下で酸化されて、酸化誘導体を形成することができます。
還元: この化合物は、還元剤を使用して還元されて、還元形態になることができます。
置換: プラジネムドールは、特定の官能基が他の基に置き換わる置換反応を受けることができます。これらの反応に使用される一般的な試薬には、過酸化水素などの酸化剤、水素化ホウ素ナトリウムなどの還元剤、さまざまな触媒などがあります。
科学研究の応用
プラジネムドールは、次のような幅広い科学研究の応用があります。
化学: NMDA受容体の調節を研究するための研究ツールとして使用されます。
生物学: 細胞シグナル伝達経路と受容体機能への影響について調査されています。
医学: 特に認知症状と陰性症状の軽減を目的とした、統合失調症の潜在的な治療法として探求されています。
科学的研究の応用
Plazinemdor has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the modulation of NMDA receptors.
Biology: Investigated for its effects on cellular signaling pathways and receptor function.
Medicine: Explored as a potential treatment for schizophrenia, particularly for alleviating cognitive and negative symptoms.
Industry: Utilized in the development of new therapeutic agents targeting NMDA receptors.
作用機序
プラジネムドールは、NMDA受容体のアロステリック部位に結合し、その機能を高めることで効果を発揮します。この調節により、受容体活性が向上し、これは統合失調症の患者の認知機能を改善し、陰性症状を軽減すると考えられています。 プラジネムドールの分子標的は、NMDA受容体サブユニットであり、関与する経路は主にグルタミン酸作動性神経伝達に関連しています .
類似の化合物との比較
プラジネムドールは、NMDA受容体の特定の調節においてユニークです。類似の化合物には次のものがあります。
BI425809(イクレペルチン): 認知障害の研究に使用される別のNMDA受容体モジュレーターです。
RL-007: NMDA受容体に同様の調節効果を持つ化合物です。
ポマグルメタドメチオニル: グルタミン酸受容体を標的としますが、メカニズムは異なります。プラジネムドールは、その特定の結合部位と、その結果生じるNMDA受容体機能の増強によって際立っています.
類似化合物との比較
Plazinemdor is unique in its specific modulation of NMDA receptors. Similar compounds include:
BI425809 (Iclepertin): Another NMDA receptor modulator used in research for cognitive dysfunction.
RL-007: A compound with similar modulatory effects on NMDA receptors.
Pomaglumetad methionil: Targets glutamate receptors but with different mechanisms. This compound stands out due to its specific binding sites and the resulting enhancement of NMDA receptor function.
特性
IUPAC Name |
5-(3-chloro-4-fluorophenyl)-7-cyclopropyl-3-[2-(3-fluoro-3-methylazetidin-1-yl)-2-oxoethyl]pyrrolo[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClF2N4O2/c1-21(24)9-27(10-21)17(29)8-26-11-25-19-18(20(26)30)14(7-28(19)13-3-4-13)12-2-5-16(23)15(22)6-12/h2,5-7,11,13H,3-4,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NULHGWQIRTXKAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)CN2C=NC3=C(C2=O)C(=CN3C4CC4)C5=CC(=C(C=C5)F)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClF2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2378285-59-5 | |
| Record name | Plazinemdor | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2378285595 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PLAZINEMDOR | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S0CE8P9OKW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![(4-(Trifluoromethyl)bicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B3326170.png)

![(4AS,8aR)-hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one](/img/structure/B3326194.png)




